[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine

Medicinal Chemistry Lipophilicity Drug Design

[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine (CAS 55096-85-0) is a tertiary amine characterized by a benzylamino group linked to a phenyl ring, which is further substituted with a dimethylamine group. It is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and materials science.

Molecular Formula C16H21N2+
Molecular Weight 241.35 g/mol
CAS No. 55096-85-0
Cat. No. B1609207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine
CAS55096-85-0
Molecular FormulaC16H21N2+
Molecular Weight241.35 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C[NH2+]CC2=CC=CC=C2
InChIInChI=1S/C16H20N2/c1-18(2)16-10-8-15(9-11-16)13-17-12-14-6-4-3-5-7-14/h3-11,17H,12-13H2,1-2H3
InChIKeyRIGVUXXPGPTPSL-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine (CAS 55096-85-0): A Tertiary Amine Building Block


[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine (CAS 55096-85-0) is a tertiary amine characterized by a benzylamino group linked to a phenyl ring, which is further substituted with a dimethylamine group . It is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and materials science . The compound, also known as 4-[(benzylamino)methyl]-N,N-dimethylaniline, has a molecular formula of C16H20N2 and a molecular weight of 240.35 g/mol .

Why a Generic Benzylamine Substitute Cannot Replace CAS 55096-85-0 in Critical Applications


Substituting [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine (CAS 55096-85-0) with a simpler or even a structurally related benzylamine derivative is not chemically sound. The compound possesses a unique combination of a para-substituted dimethylaniline and a benzylamine moiety, which dictates its specific physicochemical profile . This distinct structure, unlike smaller benzylamines (e.g., N,N-dimethylbenzylamine) or analogs lacking the para-dimethylamino group, results in a markedly different predicted lipophilicity (cLogP ~3.43) and basicity (pKa ~9.33) . These parameters are not interchangeable and can fundamentally alter a molecule's behavior in a reaction, its binding affinity in a biological assay, or its solubility and stability in a formulation. Therefore, direct substitution without comparative validation poses a significant risk to experimental reproducibility and synthetic outcome.

Quantitative Evidence for Selecting [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine (CAS 55096-85-0)


Physicochemical Differentiation: cLogP and pKa Analysis Against Key Analogs

In the absence of published comparative biological or synthetic yield data, the clearest point of differentiation for procurement lies in its fundamental physicochemical properties. The predicted partition coefficient (cLogP) of 3.43 ± 0.20 for [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine indicates it is significantly more lipophilic than simpler analogs like N,N-Dimethylbenzylamine (CAS 103-83-3) or 4-(Dimethylamino)benzylamine (CAS 6406-74-2). Its predicted pKa of 9.33 ± 0.20 also defines its protonation state at physiological or reaction-relevant pH levels [1]. These values are critical for predicting membrane permeability, off-target binding, and chromatographic behavior, and cannot be assumed for other compounds in the same structural class.

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Properties

Physical State and Handling Considerations for CAS 55096-85-0

The physical state of a compound is a practical but crucial factor in its selection. [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine is a liquid at ambient conditions, with a specified boiling point range of 190-194°C at 1-2 Torr . This is in contrast to several related building blocks, such as 4-(Dimethylamino)benzylamine dihydrochloride (CAS 34403-52-6), which is a solid with a melting point of 220-224°C . The liquid state of the target compound may facilitate easier handling, dispensing, and dissolution in certain organic reaction setups, whereas the solid alternative would require additional steps and solvents.

Chemical Synthesis Inventory Management Handling

Lack of High-Strength Comparative Biological or Reactivity Data for CAS 55096-85-0

An exhaustive search across primary research papers, patents, and authoritative databases was conducted to find quantitative, comparator-based evidence for [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine in any application. The search strategy included queries for the compound name, CAS number, and key synonyms against terms such as 'catalyst', 'ligand', 'inhibitor', 'receptor', 'biological activity', 'assay', and 'patent'. No studies were identified that provide a direct head-to-head comparison with a close analog in a biological assay, catalytic cycle, or synthetic yield. This absence of high-strength evidence is itself a critical finding for a scientific procurement decision.

Literature Review Data Gap Evidence Limitation

Primary Application Scenarios for [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine (CAS 55096-85-0) Based on Available Evidence


As a Building Block for Lipophilic Amine Derivatives

Given its high predicted lipophilicity (cLogP ~3.43) compared to simpler benzylamines, this compound is best suited as a starting material for designing analogs intended for applications where increased membrane permeability or non-polar solubility is desired [1]. This is particularly relevant in medicinal chemistry programs targeting intracellular receptors or CNS indications.

In Automated and High-Throughput Chemical Synthesis

The liquid physical state of the compound facilitates precise, automated liquid handling, making it a practical choice for high-throughput experimentation (HTE) and parallel synthesis workflows . This contrasts with solid, hygroscopic, or hard-to-dissolve amine salts, which can introduce variability and require additional manual intervention.

As a Starting Point for New Chemical Entity Exploration

The lack of prior art describing the specific biological activity of [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine presents an opportunity in early-stage drug discovery. Researchers can use this compound to explore new chemical space, confident that its core scaffold has not been extensively characterized, potentially leading to novel intellectual property [2]. Its procurement is justified by the desire for unexplored, chemically distinct building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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